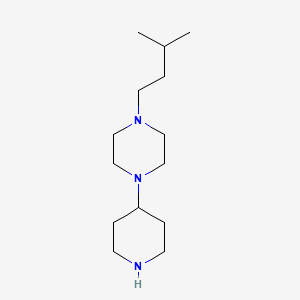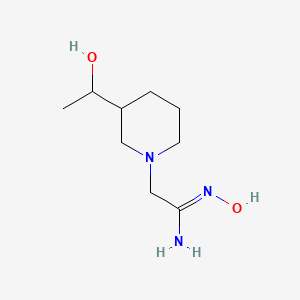
(Z)-N'-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is a complex organic compound that features a piperidine ring substituted with a hydroxyethyl group and an acetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Formation of the Acetimidamide Moiety: The acetimidamide group can be formed by reacting the intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and acetimidamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: This compound features a piperazine ring with a hydroxyethyl group, similar to the piperidine ring in (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide.
Imidazole Derivatives: Compounds containing imidazole rings share some structural similarities and are used in various applications, including medicinal chemistry and material science.
Uniqueness
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyethyl and acetimidamide groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)8-3-2-4-12(5-8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
InChI Key |
RPFQNNLYRYPHBG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1CCCN(C1)C/C(=N/O)/N)O |
Canonical SMILES |
CC(C1CCCN(C1)CC(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


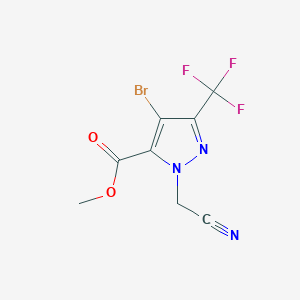

![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)

![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
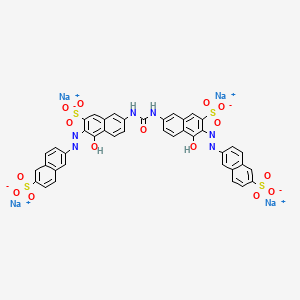
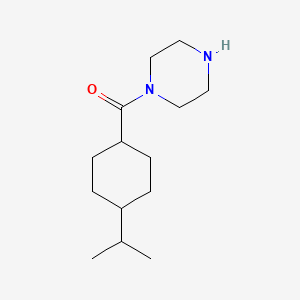

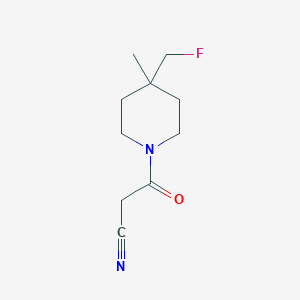
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)


